molecular formula C23H15ClN4O B408270 N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE

Cat. No.: B408270
M. Wt: 398.8g/mol
InChI Key: SHAFCGXSTOVLON-UHFFFAOYSA-N
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Description

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, and a benzotriazole moiety substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide typically involves multiple steps, starting with the preparation of the naphthalene-2-carboxylic acid. This can be achieved through the carboxylation of 1-chloronaphthalene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Mechanism of Action

The mechanism of action of naphthalene-2-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15ClN4O

Molecular Weight

398.8g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C23H15ClN4O/c24-18-6-3-7-20(13-18)28-26-21-11-10-19(14-22(21)27-28)25-23(29)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H,(H,25,29)

InChI Key

SHAFCGXSTOVLON-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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